molecular formula C17H9ClF5N3O B2755411 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide CAS No. 338956-55-1

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2755411
CAS No.: 338956-55-1
M. Wt: 401.72
InChI Key: RUSCLUWCOBYKFF-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide is a synthetic compound of notable interest in various fields, including chemistry, biology, and medicine. Its unique structure combines multiple functional groups, making it a versatile molecule for a range of applications.

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide generally involves the following steps:

  • Starting with 3-chloro-5-(trifluoromethyl)-2-pyridine, which undergoes a nucleophilic substitution reaction with an amine derivative of 2,4-difluorobenzene.

  • The intermediate product is then subjected to cyclization reactions to form the pyrrole ring.

  • This process typically requires catalysts and specific reaction conditions, such as controlled temperatures and pressures, to optimize yield and purity.

Industrial production methods: : Industrial synthesis may involve more cost-effective and scalable methods, including:

  • Continuous flow reactors to enhance reaction efficiency.

  • Optimization of solvent systems to reduce environmental impact and improve product recovery.

  • Advanced purification techniques like recrystallization and chromatography to ensure high purity.

Types of reactions it undergoes

  • Oxidation: : The compound can undergo oxidation reactions to introduce additional functional groups or to alter its activity.

  • Reduction: : Reduction reactions can modify the electronic structure of the molecule, affecting its reactivity and interaction with other compounds.

  • Substitution: : The presence of chlorine and fluorine atoms allows for various nucleophilic and electrophilic substitution reactions.

Common reagents and conditions used in these reactions

  • Oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reducing agents such as sodium borohydride or lithium aluminium hydride.

  • Substituents including halogenation agents and nucleophiles like amines and alcohols.

Major products formed from these reactions: : Products vary widely depending on the reaction conditions and reagents used, but can include functionalized derivatives with altered biological activities or chemical properties.

Scientific Research Applications

Chemistry: : The compound's reactivity and structural complexity make it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

Biology: : Its potential as a bioactive molecule is explored in areas like enzyme inhibition and receptor binding studies, where it can modulate biological processes.

Medicine: : Research may investigate its role as a potential therapeutic agent, examining its efficacy and safety in treating various conditions.

Industry: : The compound's stability and reactivity are utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to:

  • Bind selectively to targets, inhibiting or modulating their activity.

  • Engage in multiple interactions with biological molecules, impacting pathways involved in disease processes.

  • The trifluoromethyl and difluorophenyl groups play critical roles in these interactions, influencing both affinity and specificity.

Comparison with Similar Compounds

Compared to similar compounds, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide stands out due to its:

  • Enhanced stability under various conditions.

  • Higher reactivity in specific reactions.

  • Greater potential for biological activity, given its unique combination of functional groups.

List of similar compounds

  • 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide

  • N-(2,4-Difluorophenyl)-1H-pyrrole-2-carboxamide

  • 1-[3-Chloro-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2,4-difluorophenyl)pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClF5N3O/c18-11-6-9(17(21,22)23)8-24-15(11)26-5-1-2-14(26)16(27)25-13-4-3-10(19)7-12(13)20/h1-8H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSCLUWCOBYKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClF5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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